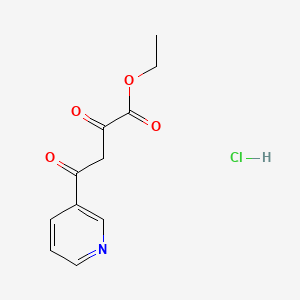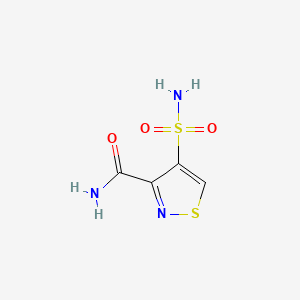![molecular formula C13H15NO4 B6610659 rac-methyl (1R,2R)-2-{[(benzyloxy)carbonyl]amino}cyclopropane-1-carboxylate CAS No. 2020076-85-9](/img/structure/B6610659.png)
rac-methyl (1R,2R)-2-{[(benzyloxy)carbonyl]amino}cyclopropane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rac-methyl (1R,2R)-2-{[(benzyloxy)carbonyl]amino}cyclopropane-1-carboxylate, also known as rac-methyl-cyclopropanecarboxylate (rac-MCC), is a derivative of cyclopropane, an organic compound with a three-membered ring. This compound has been studied for its potential medicinal applications and has been found to have a range of biochemical and physiological effects.
Scientific Research Applications
Rac-MCC has been studied for its potential medicinal applications, particularly in the treatment of cancer. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, rac-MCC has been studied for its potential anti-inflammatory and anti-bacterial activities.
Mechanism of Action
Rac-MCC is thought to exert its anticancer effects through a mechanism known as “targeted cytotoxicity”. This involves the binding of the compound to specific proteins on the surface of cancer cells, which leads to the disruption of cell signaling pathways and the induction of cell death. Additionally, rac-MCC has been found to inhibit the expression of certain genes that are involved in tumor progression.
Biochemical and Physiological Effects
Rac-MCC has been found to inhibit the growth of various types of cancer cells, including breast, lung, and prostate cancer cells. Additionally, rac-MCC has been found to reduce the expression of certain genes involved in tumor progression. Furthermore, rac-MCC has been found to have anti-inflammatory and antibacterial activities.
Advantages and Limitations for Lab Experiments
The main advantage of using rac-MCC in lab experiments is its ability to target specific proteins on the surface of cancer cells, leading to the disruption of cell signaling pathways and the induction of cell death. Additionally, rac-MCC has a high solubility in water, making it easy to work with in the laboratory. However, there are some limitations to using rac-MCC in lab experiments, such as the fact that it can be degraded by light and heat, and it is not very stable in acidic or basic solutions.
Future Directions
There are several potential future directions for the research and development of rac-MCC. These include exploring its potential as an anti-inflammatory and anti-bacterial agent, as well as investigating its potential applications in the treatment of other diseases, such as diabetes and Alzheimer’s disease. Additionally, further research is needed to understand the mechanism of action of rac-MCC and to develop more efficient synthesis methods. Finally, further research is needed to identify potential side effects of rac-MCC and to develop strategies to minimize or prevent these side effects.
Synthesis Methods
Rac-MCC can be synthesized via a two-step process. The first step involves the reaction of cyclopropanecarboxylic acid with an alkylating agent, such as methyl iodide, to form the cyclopropylmethyl ester. This ester is then reacted with benzyloxycarbonyl chloride in the presence of a base, such as sodium hydroxide, to form rac-MCC.
properties
IUPAC Name |
methyl (1R,2R)-2-(phenylmethoxycarbonylamino)cyclopropane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c1-17-12(15)10-7-11(10)14-13(16)18-8-9-5-3-2-4-6-9/h2-6,10-11H,7-8H2,1H3,(H,14,16)/t10-,11-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDUAAHZTNAGKCO-GHMZBOCLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC1NC(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@H]1NC(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![benzyl 1-(hydroxymethyl)bicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B6610584.png)
![1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B6610594.png)


![methyl 1-[(methanesulfonyloxy)methyl]bicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B6610616.png)
![1-[4-(pyrimidin-5-yl)phenyl]ethan-1-amine dihydrochloride](/img/structure/B6610617.png)
![lithium(1+) 5-[2-(tert-butoxy)-2-oxoethoxy]pyrimidine-2-carboxylate](/img/structure/B6610626.png)






![tert-butyl 7-oxo-6-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B6610672.png)